Einecs 275-413-4

CAS No.: 71412-06-1

Cat. No.: VC16985477

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71412-06-1 |

|---|---|

| Molecular Formula | C14H23NO2 |

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | benzoic acid;heptan-1-amine |

| Standard InChI | InChI=1S/C7H17N.C7H6O2/c1-2-3-4-5-6-7-8;8-7(9)6-4-2-1-3-5-6/h2-8H2,1H3;1-5H,(H,8,9) |

| Standard InChI Key | LJLPEKMOPLECRH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCN.C1=CC=C(C=C1)C(=O)O |

Introduction

Structural Identification and Molecular Characteristics

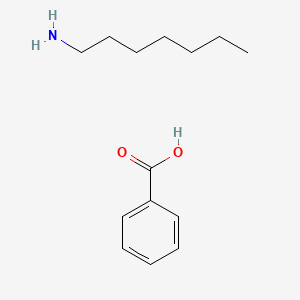

EINECS 275-413-4 is classified as a molecular complex or salt formed by the reaction of benzoic acid () and heptan-1-amine (). The IUPAC name, benzoic acid; heptan-1-amine, confirms this dual-component structure. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 237.34 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)O.CCCCCCCN | |

| Standard InChIKey | LJLPEKMOPLECRH-UHFFFAOYSA-N | |

| PubChem Compound ID | 44145666 |

The compound’s structure suggests a 1:1 molar ratio between benzoic acid and heptan-1-amine, likely stabilized by ionic interactions between the carboxylic acid group of benzoic acid and the primary amine group of heptan-1-amine .

Synthesis and Physicochemical Properties

Physical Properties

The compound’s solubility profile is inferred from its components:

-

Benzoic acid: Moderately soluble in polar solvents (e.g., water: 3.4 g/L at 25°C) but highly soluble in organic solvents like ethanol .

-

Heptan-1-amine: Low water solubility (0.2 g/L at 20°C) but miscible with hydrocarbons and alcohols .

The resulting complex likely exhibits intermediate solubility, favoring polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Melting and boiling points remain uncharacterized, though thermogravimetric analysis (TGA) would be required to assess stability under thermal stress.

Research Gaps and Future Directions

The absence of peer-reviewed studies on EINECS 275-413-4 highlights critical research needs:

-

Spectroscopic characterization: NMR and IR spectroscopy to confirm structural integrity.

-

Thermodynamic studies: Phase diagrams and solubility parameters in multicomponent solvents.

-

Toxicological profiling: Acute and chronic toxicity assays to evaluate environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume